molecular formula C26H52O2 B095623 Octadecyl octanoate CAS No. 18312-31-7

Octadecyl octanoate

Cat. No. B095623
CAS RN: 18312-31-7
M. Wt: 396.7 g/mol
InChI Key: VNLRTFSQCPNNIM-UHFFFAOYSA-N
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Description

Octadecyl octanoate is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds and synthesis methods that could be relevant to understanding octadecyl octanoate. For instance, octadecyl acrylate (OA) and octadecyl methacrylate (OMA) are mentioned as components in the synthesis of various polymers using atom transfer radical polymerization (ATRP) . These compounds share the octadecyl moiety with octadecyl octanoate, suggesting that the physical and chemical properties of the alkyl chain could be similar.

Synthesis Analysis

The synthesis of related compounds, such as octadecyl acrylate and octadecyl methacrylate, is achieved through ATRP, which allows for the creation of well-defined homopolymers and copolymers . Although the synthesis of octadecyl octanoate is not explicitly described, the principles of ATRP could potentially be applied to its synthesis, considering the structural similarities with the mentioned octadecyl compounds.

Molecular Structure Analysis

The molecular structure of octadecyl octanoate would consist of an octadecyl group (an 18-carbon hydrophobic alkyl chain) esterified with octanoic acid. The papers do not directly address the molecular structure of octadecyl octanoate, but they do discuss the solid-state structure of polymers with n-octadecyl side chains . These insights into the behavior of long alkyl chains in polymers could be extrapolated to understand the molecular interactions and arrangement of octadecyl octanoate molecules.

Chemical Reactions Analysis

While the provided papers do not discuss chemical reactions specific to octadecyl octanoate, they do provide information on the reactivity of similar compounds. For example, the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes involves a palladium-catalyzed cascade reaction . This indicates that palladium-catalyzed reactions could be a method to consider for inducing specific chemical transformations in compounds with octane-related structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of octadecyl octanoate can be inferred from the properties of similar compounds discussed in the papers. For instance, the crystalline-amorphous layered structure of polymers with n-octadecyl side chains suggests that octadecyl octanoate might also exhibit phase behavior influenced by the length and packing of the alkyl chain . Additionally, the synthesis of block, statistical, and gradient copolymers from octadecyl (meth)acrylates using ATRP indicates that the octadecyl group imparts certain properties, such as hydrophobicity, which would also be relevant to octadecyl octanoate .

properties

IUPAC Name

octadecyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25-28-26(27)24-22-20-8-6-4-2/h3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLRTFSQCPNNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051816
Record name Octadecyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecyl octanoate

CAS RN

18312-31-7
Record name Stearyl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18312-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, octadecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018312317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, octadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl octanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARYL CAPRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TS6O9194
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Leclaire, T Merkling, C Raynaud… - … of the Royal …, 2012 - royalsocietypublishing.org
… Considering only the major compounds, PC1 was not correlated with the two main compounds (hexadecyl octanoate and octadecyl octanoate; r = −0.13, p = 0.43 and r = −0.16, p = 0.31…
Number of citations: 74 royalsocietypublishing.org
J Tengö, I Groth, G Bergström, W Schröder… - … für Naturforschung C, 1985 - degruyter.com
Volatile secretions from Dufour’s glands in three species of Dufourea bees, Dufourea (Halictoides) dentriventris (Nylander). D.(H.) inermis (Nylander) and D. (Dufourea) minuta …
Number of citations: 22 www.degruyter.com
A Fernandes, RM Duffield, JW Wheeler… - Journal of Chemical …, 1981 - Springer
… | octanoate Tetradecyl hexanoate Dodecyl octanoate Hexadeeyl hexanoate Tetradecyl octanoate Octadecyl hexanoate Hexadecyl octanoate Eicosyl hexanoate Octadecyl octanoate …
Number of citations: 38 link.springer.com
OP Haefliger - Analytical chemistry, 2003 - ACS Publications
… (D) Cetearyl octanoate, technical product, a mixture of hexadecyl octanoate and octadecyl octanoate. (E) Mixture of sodium octyl, decyl, dodecyl, tridecyl, tetradecyl, hexadecyl, and …
Number of citations: 85 pubs.acs.org
JH Cane - Systematic Biology, 1983 - academic.oup.com
The complex arrays of lipids secreted from the exocrine Dufour's glands of shorttongued bees (Colletidae, Halictidae, Oxaeidae, Andrenidae, Melittidae) reflect both (1) occasional …
Number of citations: 49 academic.oup.com
I Fischer, ŁP Haliński, W Meissner, P Stepnowski… - Chemoecology, 2017 - Springer
… -laying period from black-legged kittiwakes (a species related to herring gulls) have shown that two main compounds in this species were hexadecyl octanoate and octadecyl octanoate (…
Number of citations: 16 link.springer.com
MD Guillén, ML Ibargoitia, P Sopelana, G Palencia… - Journal of Dairy …, 2004 - Elsevier
The study of the headspace components of fresh smoked goat cheese, was carried out by means of solid-phase microextraction using a polyacrylate fiber followed by gas …
Number of citations: 50 www.sciencedirect.com
SAH Lhuillier, É Danchin - researchgate.net
… The compounds encoding this relation were mainly hexadecyl octanoate and octadecyl octanoate, which are the two major compounds in kittiwakes’ preen secretion, and on preen …
Number of citations: 0 www.researchgate.net
GC Palencia Llorente - 2016
Number of citations: 0

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